molecular formula C9H8IN3 B6589049 4-(4-iodo-1H-pyrazol-1-yl)aniline CAS No. 1006349-77-4

4-(4-iodo-1H-pyrazol-1-yl)aniline

Cat. No. B6589049
CAS RN: 1006349-77-4
M. Wt: 285.1
InChI Key:
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Description

4-(4-Iodo-1H-pyrazol-1-yl)aniline (4-IPA) is an organic compound of the pyrazole family that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent, a catalyst, a ligand, and a synthetic intermediate. 4-IPA is known for its ability to bind to various metals and other compounds, allowing for the formation of complex structures. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of novel catalysts.

Scientific Research Applications

4-(4-iodo-1H-pyrazol-1-yl)aniline has a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, as a ligand in the study of enzyme-substrate interactions, and as a catalyst in the development of novel catalysts. It has also been used in the synthesis of polymers and other materials. Additionally, 4-(4-iodo-1H-pyrazol-1-yl)aniline has been used in the study of organic reactions and the development of new catalysts.

Mechanism of Action

4-(4-iodo-1H-pyrazol-1-yl)aniline is known for its ability to bind to various metals and other compounds, allowing for the formation of complex structures. It binds to metals through a process known as coordination chemistry. This process involves the formation of a covalent bond between the metal and the 4-(4-iodo-1H-pyrazol-1-yl)aniline molecule, resulting in a complex structure. This complex structure is then able to bind to other molecules, allowing for the formation of larger, more complex structures.
Biochemical and Physiological Effects
4-(4-iodo-1H-pyrazol-1-yl)aniline has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the metabolism of lipids. Additionally, 4-(4-iodo-1H-pyrazol-1-yl)aniline has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Finally, 4-(4-iodo-1H-pyrazol-1-yl)aniline has been found to bind to certain proteins, which may affect their function and activity.

Advantages and Limitations for Lab Experiments

4-(4-iodo-1H-pyrazol-1-yl)aniline has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is soluble in organic solvents, making it ideal for use in organic synthesis. However, 4-(4-iodo-1H-pyrazol-1-yl)aniline also has some limitations. It is not very soluble in water, and it can form complexes with metals, which can interfere with reactions.

Future Directions

There are several potential future directions for the use of 4-(4-iodo-1H-pyrazol-1-yl)aniline. It could be used as a catalyst in the synthesis of pharmaceuticals, as a ligand in the study of enzyme-substrate interactions, and as a synthetic intermediate in the development of novel catalysts. Additionally, 4-(4-iodo-1H-pyrazol-1-yl)aniline could be used in the study of organic reactions, the development of new catalysts, and the synthesis of polymers and other materials. Finally, 4-(4-iodo-1H-pyrazol-1-yl)aniline could be studied for its potential biochemical and physiological effects, such as its ability to modulate enzyme activity and bind to certain proteins.

Synthesis Methods

4-(4-iodo-1H-pyrazol-1-yl)aniline can be synthesized in several different ways. One of the most common methods is the reaction of 4-nitrophenyl pyrazole with iodine in aqueous solution. This reaction is known as the Sandmeyer reaction, and it results in the formation of 4-(4-iodo-1H-pyrazol-1-yl)aniline. Another method is the reaction of 4-nitrophenyl pyrazole with sodium hypochlorite in aqueous solution. This reaction results in the formation of 4-(4-iodo-1H-pyrazol-1-yl)aniline, as well as other products. Finally, 4-(4-iodo-1H-pyrazol-1-yl)aniline can also be synthesized by the reaction of 4-nitrophenyl pyrazole with bromine in aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-iodo-1H-pyrazol-1-yl)aniline involves the reaction of 4-aminoacetophenone with iodine and hydrazine hydrate to form 4-iodo-1H-pyrazole. This intermediate is then reacted with 4-nitroaniline in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "4-aminoacetophenone", "iodine", "hydrazine hydrate", "4-nitroaniline", "reducing agent" ], "Reaction": [ "Step 1: 4-aminoacetophenone is reacted with iodine and hydrazine hydrate in ethanol to form 4-iodo-1H-pyrazole.", "Step 2: 4-iodo-1H-pyrazole is then reacted with 4-nitroaniline in the presence of a reducing agent, such as iron powder or tin chloride, in ethanol to yield 4-(4-iodo-1H-pyrazol-1-yl)aniline.", "Step 3: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS RN

1006349-77-4

Product Name

4-(4-iodo-1H-pyrazol-1-yl)aniline

Molecular Formula

C9H8IN3

Molecular Weight

285.1

Purity

95

Origin of Product

United States

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